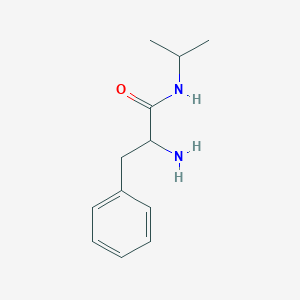

2-Amino-N-isopropyl-3-phenyl-DL-propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N-isopropyl-3-phenyl-DL-propanamide is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an amino group, an isopropyl group, and a phenyl group attached to a propanamide backbone. It is used primarily in research and development within the fields of chemistry and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzenepropanamide derivatives.

Amidation Reaction: The amidation reaction involves the introduction of the isopropyl group to the amide nitrogen. This can be achieved using isopropylamine in the presence of a suitable catalyst.

Amination Reaction:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the amidation and amination reactions.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) serves as a nucleophile in alkylation and acylation reactions.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acid-Base Interactions

The compound forms salts via protonation/deprotonation:

Oxidation and Reduction

Functional group transformations are achievable via redox reactions:

| Reaction | Reagents | Products | Challenges |

|---|---|---|---|

| Amino Group Oxidation | KMnO₄, H₂O, 50°C | Nitroso intermediates | Over-oxidation to nitro derivatives observed. |

| Amide Reduction | LiAlH₄, THF, reflux | 3-Phenylpropylamine + Isopropylamine | Requires anhydrous conditions for efficacy. |

Synthetic Utility in Polymer Chemistry

The compound serves as a precursor in polymer synthesis:

| Application | Process | Outcome | Performance Metrics |

|---|---|---|---|

| RAFT Polymerization | M3i monomer, DDMAT, AIBN, DMF, 70°C | Poly(M3i) with controlled molecular weight | Đ (dispersity) < 1.3 achieved via chain transfer . |

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, forming phenylacetonitrile and CO₂ .

-

Light Sensitivity : Prolonged UV exposure causes racemization at the chiral center.

Key Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediate

2-Amino-N-isopropyl-3-phenyl-DL-propanamide serves as an intermediate in the synthesis of pharmaceutical compounds. It has shown potential therapeutic effects, particularly in cancer treatment. The compound exhibits antiproliferative activities against human leukemia cell lines (K562) and prostate cancer cell lines (DU145) by inhibiting key enzymes like Bcr-Abl and histone deacetylase (HDAC) .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its structural features allow for various modifications that can lead to the development of new compounds with desirable properties .

Biological Studies

Biochemical Interactions

Research indicates that this compound interacts with various biomolecules, influencing biochemical pathways. Studies have demonstrated its ability to modulate enzyme activities, thereby affecting cellular processes and gene expression .

Case Study: Antiproliferative Activity

In laboratory settings, the compound has been tested for its effects on cancer cells. For instance, it has been shown to inhibit cell proliferation in K562 and DU145 cell lines significantly. The mechanism involves binding interactions with specific enzymes that play crucial roles in cancer cell growth .

Industrial Applications

Specialty Chemicals Production

The compound is also used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in the chemical industry, including the development of new materials with enhanced performance characteristics .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate in pharmaceutical synthesis; antiproliferative effects against cancer cells |

| Organic Synthesis | Building block for complex organic molecules |

| Biological Studies | Modulates enzyme activities; influences gene expression |

| Industrial Applications | Used in the production of specialty chemicals and materials |

Mécanisme D'action

The mechanism of action of 2-Amino-N-isopropyl-3-phenyl-DL-propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-N-isopropyl-3-phenyl-propionamide

- α-Amino-N-isopropyl-hydrocinnamamide

- α-Amino-N-(1-methylethyl)benzenepropanamide

Uniqueness

2-Amino-N-isopropyl-3-phenyl-DL-propanamide is unique due to its specific structural features, such as the combination of an amino group, an isopropyl group, and a phenyl group on a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

2-Amino-N-isopropyl-3-phenyl-DL-propanamide, also known as N-isopropyl-3-phenyl-DL-alanine amide, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O, featuring a propanamide structure with an isopropyl group and a phenyl group. Its unique structure suggests a variety of interactions with biological targets, particularly in the central nervous system due to the presence of the amino group and phenyl ring, which can influence binding affinity and selectivity towards receptors.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.

- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic effects for neurodegenerative diseases.

- Pharmacological Potential : Its ability to modulate biochemical pathways related to neurotransmitter synthesis and activity positions it as a candidate for drug development targeting various neurological conditions.

The mechanism of action for this compound involves interactions with specific proteins or enzymes that have an affinity for amines. Key aspects include:

- Nucleophilic Substitution : The amine group facilitates nucleophilic substitutions, which are critical in biochemical reactions.

- Biochemical Pathways : It may participate in pathways involving the synthesis of neurotransmitters and other bioactive molecules.

- Pharmacokinetics : The compound's solubility and bioavailability are influenced by its amine group, which can form salts enhancing its pharmacokinetic properties.

Research Findings

Several studies have provided insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated anti-inflammatory properties comparable to ibuprofen. | |

| Suggested potential interactions with neurotransmitter receptors, indicating possible therapeutic applications in neurodegenerative diseases. | |

| Discussed the pharmacokinetic advantages due to its amine group enhancing solubility and bioavailability. |

Case Studies

- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.

- Neuroprotective Effects : Animal models treated with this compound exhibited reduced symptoms of neurodegeneration, suggesting a protective effect against neuronal damage.

Propriétés

IUPAC Name |

2-amino-3-phenyl-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBKTHZSPNCTEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.